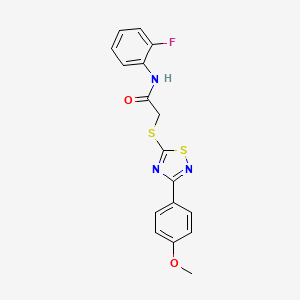

N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 2-fluorophenyl group. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S2/c1-23-12-8-6-11(7-9-12)16-20-17(25-21-16)24-10-15(22)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJUSUZAKFMCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the fluorine atom and methoxy group in its structure enhances its pharmacological profile.

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives, including N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In a study by Alam et al. (2020), various thiadiazole derivatives were evaluated against human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15). The compounds demonstrated significant cytotoxic effects with IC50 values ranging from 4.27 µg/mL to 22.19 µM depending on the specific derivative and cell line tested .

- Another study highlighted that modifications to the thiadiazole structure, such as substituting chlorine with fluorine, increased anticancer activity against A549 cells .

- Mechanisms of Action :

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Findings

- A study conducted by Mohammadi-Farani et al. (2023) demonstrated that certain thiadiazole derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit biofilm formation was noted as particularly significant, outperforming standard antibiotics like cefadroxil at specific concentrations .

Summary of Biological Activities

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties, particularly as a reverse transcriptase inhibitor . In silico studies have shown a strong binding affinity to the reverse transcriptase enzyme, suggesting its potential for development as an antiviral drug targeting retroviruses such as HIV. The compound's structural features, including the thiadiazole ring and fluorophenyl moiety, are crucial for its biological activity.

Anticancer Properties

The anticancer potential of N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed significant growth inhibition in assays against SNB-19 and OVCAR-8 cell lines . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Structure-Activity Relationship Studies

The structure of N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide allows for extensive structure-activity relationship (SAR) studies. Variations in the substituents on the thiadiazole ring or the acetamide group can lead to modifications in biological activity. Researchers are actively investigating these relationships to optimize the compound's efficacy and reduce potential side effects.

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized product .

Comparison with Similar Compounds

Heterocyclic Core Modifications

Triazole vs. Thiadiazole Derivatives

- 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (): Replacing the thiadiazole with a 1,2,4-triazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The allyl and phenyl substituents on the triazole may enhance hydrophobic interactions compared to the 4-methoxyphenyl group in the target compound.

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): This hybrid structure combines both triazole and thiadiazole rings. The sodium carboxylate group improves water solubility, which contrasts with the neutral acetamide in the target compound. Enhanced intermolecular interactions with enzymes, as reported in , suggest that ionic groups can significantly boost binding energy compared to non-ionic analogs .

Substituent Position and Electronic Effects

Fluorophenyl Variants

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): The 4-fluorophenyl acetamide substituent (vs. 2-fluorophenyl in the target) alters steric and electronic profiles. The para-fluoro group may enhance π-π stacking with aromatic residues in target proteins, whereas ortho-substitution could influence steric hindrance and conformational flexibility .

- The furan substituent (vs. thiophene or phenyl) reduces aromaticity, which might decrease hydrophobic interactions but increase solubility .

Methoxy vs. Other Substituents

- N-(5-Acetamido-2-methoxyphenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): The 4-methoxyphenyl group in the target compound provides electron-donating effects, which can stabilize charge-transfer interactions. In contrast, pyridyl and p-tolyl groups in analogs like this compound may enhance metal coordination or π-stacking, respectively .

Functional Group Modifications

Acetamide vs. Carboxylate Derivatives

- The sodium carboxylate group in sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () confers ionic character, improving solubility and enabling salt-bridge interactions with positively charged enzyme residues. In contrast, the acetamide group in the target compound may participate in hydrogen bonding via its NH and carbonyl groups .

Thioether Linkage Flexibility

- This contrasts with rigid analogs like N-(9-ethyl-9H-carbazol-3-yl)-2-((3-(methylthio)-1,2,4-thiadiazol-5-yl)thio)acetamide (), where the bulky carbazole group may limit membrane permeability despite enhancing aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.